molecular formula C6H5N3OS B3327589 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 35523-75-2

7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B3327589
CAS No.: 35523-75-2
M. Wt: 167.19 g/mol
InChI Key: SYMFEUTZOARANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 35523-75-2) is a heterocyclic compound featuring a fused thiadiazole-pyrimidinone scaffold, serving as a versatile building block in medicinal chemistry and chemical biology research . With a molecular formula of C6H5N3OS and a molecular weight of 167.19 g/mol, this compound is a key intermediate for synthesizing a wide range of derivatives with significant biological activities . This compound and its derivatives have demonstrated substantial value in scientific research, particularly in the development of novel therapeutic agents. Studies have identified derivatives of this core structure as potent inhibitors of human SMG-1 kinase, a key regulator in the nonsense-mediated mRNA decay pathway, suggesting potential applications in oncology and genetic disorders . Furthermore, related thiadiazolopyrimidinone derivatives exhibit promising anticancer activity , showing efficacy against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines . In infectious disease research, novel analogues have been explored as effective biofilm dispersal agents against relevant Gram-positive and Gram-negative pathogens, such as Staphylococcus aureus and Pseudomonas aeruginosa , as well as the fungus Candida albicans . Additional research highlights derivatives of this scaffold as a new class of xanthine oxidase inhibitors , indicating potential for the treatment of hyperuricemia and gout . The synthetic route to this compound typically involves cyclocondensation reactions, such as the reaction of aminothiadiazole intermediates with β-ketoesters in polyphosphoric acid (PPA), or efficient one-pot strategies . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-4-2-5(10)9-6(8-4)11-3-7-9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMFEUTZOARANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot synthesis. This method combines [3+3] cycloaddition, reduction, and deamination reactions . The process typically involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for larger-scale production due to its efficiency and relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the thiadiazole ring, leading to various reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Human SMG-1 Kinase
Recent studies have identified derivatives of 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one as potential inhibitors of the human SMG-1 kinase. This kinase plays a critical role in the nonsense-mediated decay pathway, which is essential for regulating mRNA stability and translation. Inhibitors targeting SMG-1 could provide therapeutic avenues for diseases associated with dysregulated mRNA processes, including certain cancers and genetic disorders .

Case Study:
In a study published on ResearchGate, various substituted derivatives were tested for their inhibitory effects on SMG-1. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents .

2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary screenings showed that derivatives of this compound exhibited significant activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics to combat resistant strains .

Data Table: Antimicrobial Activity of Derivatives

Compound DerivativeBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
6-Chloro derivativeE. coli32 µg/mL
4-Methoxy derivativeS. aureus16 µg/mL
2-Ethyl derivativeP. aeruginosa64 µg/mL

Agricultural Applications

1. Herbicidal Properties
Research indicates that certain derivatives of this compound exhibit herbicidal activity. These compounds can inhibit specific enzymes involved in plant growth pathways, making them candidates for developing new herbicides that target weeds without affecting crop plants .

Case Study:
Field trials conducted with a selected derivative showed a reduction in weed biomass by up to 70% compared to untreated controls, demonstrating significant potential for agricultural use .

Materials Science Applications

1. Development of Organic Semiconductors
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into polymer matrices has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Data Table: Performance Metrics in OLEDs

Device ConfigurationMaximum Luminance (cd/m²)Efficiency (lm/W)
Control (without compound)50015
With 7-Methyl derivative120030

Mechanism of Action

The mechanism by which 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to fit into active sites or binding pockets, modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Thiazolo[3,2-a]pyrimidin-5-one vs. Thiadiazolo Analogs
  • 3-(4-Chlorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidin-5-one (): Replacing the thiadiazole ring with a thiazole reduces XO inhibitory potency but may enhance antimicrobial properties. For example, thiazolo derivatives are less effective in uric acid reduction compared to thiadiazolo analogs .
  • Biofilm Dispersal Activity: Thiadiazolo[3,2-a]pyrimidin-5-ones (e.g., compound 8j) demonstrate biofilm dispersal against Gram-negative pathogens, whereas thiazolo-based nortopsentin analogs primarily exhibit anti-adhesion activity .
Oxadiazolo[3,2-a]pyrimidin-5-one Hybrids
  • In anti-pancreatic cancer studies, oxadiazolo hybrids (e.g., 9a–e) outperformed thiadiazolo analogs (8a–j) against PANC-1 cells, suggesting oxygen’s electronegativity enhances binding to cancer targets .

Substituent Effects at Position 7

  • 7-Methyl vs. 7-Phenyl: XO Inhibition: 7-Methyl substitution is critical for XO inhibition, as seen in compound 7-methyl-2-(phenoxymethyl) derivatives (IC₅₀ = 2.1 µM) . Anti-Biofilm Activity: A phenyl group at position 7 (e.g., compound 8j) enhances biofilm dispersal potency compared to methyl or thiophene substituents .
  • Halogenated Derivatives :

    • 6-Chloro-7-methyl analogs (e.g., MTDP4(9)) showed anticancer activity linked to the chloro group’s electron-withdrawing effects .
    • 7-Fluoro substitutions retain αIIbβ3 receptor antagonism (e.g., analog 6 in ), while bulkier groups reduce activity .

Modifications at Position 2

  • Phenoxymethyl vs. Chloromethyl: 2-(Phenoxymethyl) derivatives (e.g., from ) are potent XO inhibitors, whereas 2-(chloromethyl) analogs () are intermediates for further functionalization.
  • Piperazine Domain :
    • In αIIbβ3 receptor antagonists, piperazine substitutions (e.g., compound 1 in ) are essential for binding, but modifications like morpholine or N-methylpiperazine abolish activity .

Table 2: Substituent Impact on Activity

Position Substituent Effect on Activity Example Compound
7 Methyl Optimal for XO inhibition
7 Phenyl Enhanced biofilm dispersal
2 Phenoxymethyl High XO inhibition
6 Chloro Improved anticancer activity

Biological Activity

7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound belonging to the thiadiazole and pyrimidine families, known for their diverse biological activities. This article reviews the synthesis, biological screening, and potential therapeutic applications of this compound, focusing on its anticancer, antibacterial, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4SC_7H_6N_4S. It has a melting point of approximately 179 °C and exhibits solid-state characteristics suitable for various biological assays .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer).
  • Methodology : The cytotoxicity was assessed using the MTT assay.
  • Findings : Certain derivatives exhibited IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells, indicating significant anticancer potential .

Table 1: Cytotoxic Activity against MCF-7 Cell Line

CompoundIC50 (µM)
16a5.69
16b9.36
17a8.25
17b6.45

The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhance anticancer efficacy .

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against both Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, among others.
  • Results : Some derivatives showed minimum inhibitory concentration (MIC) values below 100 µg/mL against tested strains.

Table 2: Antibacterial Activity Summary

CompoundBacterial StrainMIC (µg/mL)
8eS. aureus<50
8fE. coli<75
8jP. aeruginosa<100

These findings suggest that certain modifications to the thiadiazole-pyrimidine scaffold can significantly enhance antibacterial activity .

Antiviral Activity

In addition to its anticancer and antibacterial properties, derivatives of this compound have been investigated for their antiviral activities . The antiviral efficacy is attributed to their ability to inhibit viral replication mechanisms.

Case Studies

Several case studies have been documented regarding the therapeutic applications of thiadiazolo-pyrimidine derivatives:

  • Anticancer Study : A study conducted on a series of substituted thiadiazolo-pyrimidines demonstrated promising results in inhibiting tumor growth in vivo models.
  • Antibacterial Efficacy : A comparative study between newly synthesized compounds and standard antibiotics showed that certain derivatives outperformed traditional treatments against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?

  • Answer : The compound is typically synthesized via multi-step routes involving cyclization of 2-aminothiadiazole derivatives with β-ketoesters or acetoacetate derivatives in polyphosphoric acid (PPA) (). Recent advances include ultrasound-assisted one-pot, three-component reactions using malononitrile and NaOH catalysis in ethanol, which reduce reaction time (<1 hour) and improve yields (75–89%) ( ). Key steps involve tandem hydrolysis and cyclization, with purity confirmed by TLC or HPLC.

Q. How is the structural identity of novel derivatives validated?

  • Answer : Characterization relies on spectroscopic techniques:

  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1660–1680 cm⁻¹, C=N at ~1620 cm⁻¹) ().
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 2.36 ppm in ^1H NMR) ( ).
  • Mass spectrometry : Determines molecular ion peaks (e.g., M+ at m/z 384–414 for naphtho-fused derivatives) ( ).

Q. What biological activities have been reported for this scaffold?

  • Answer : Core activities include:

  • Antimicrobial : MIC values ≤25 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of biofilm formation ( ).
  • Anticancer : IC₅₀ <10 µM in breast cancer cell lines (MCF-7) through RNA synthesis inhibition ().
  • Enzyme inhibition : Xanthine oxidase inhibition (IC₅₀ ~3.5 µM) for gout treatment ().

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence αIIbβ3 receptor antagonism?

  • Answer : SAR studies reveal:

  • 2-position : Methyl or fluorine substitutions retain activity (IC₅₀ ~50 nM), while bulkier groups (e.g., ethyl) abolish binding ().
  • 6-position : Piperazine rings are critical; substitutions (e.g., morpholine) reduce potency >10-fold due to lost hydrogen bonding with Asp224 ().
  • Table 1 : Representative SAR for αIIbβ3 antagonists:
R² (Position 2)Piperazine ModificationIC₅₀ (nM)
MethylNone48
FluorineNone52
MethylMorpholine>1000

Q. What strategies resolve contradictions in cytotoxicity vs. antimicrobial potency?

  • Answer : Divergent bioactivities arise from target selectivity:

  • Cytotoxicity : Linked to RNA synthesis inhibition via intercalation (e.g., IC₅₀ ~15 µM in HeLa cells) ().
  • Antimicrobial action : Depends on membrane disruption (e.g., thiophene-substituted derivatives reduce P. aeruginosa biofilm by 70% at 10 µg/mL) ( ).
    • Methodological approach : Use parallel assays (MTT for cytotoxicity, microdilution for MICs) and molecular docking to optimize selectivity ( ).

Q. How can computational tools predict the pharmacokinetics of novel derivatives?

  • Answer :

  • ADMET prediction : SwissADME or ADMETLab assess bioavailability (e.g., LogP ~2.5 for optimal absorption) ().
  • Docking studies : AutoDock Vina models interactions with targets (e.g., xanthine oxidase’s molybdenum center) to prioritize synthesis ().
  • MD simulations : Validate binding stability (RMSD <2 Å over 100 ns) for lead optimization ().

Q. What non-pharmacological applications exist for this scaffold?

  • Answer :

  • Materials science : Electropolymerized films (e.g., graphene oxide nanocomposites) enhance electrochemical sensor sensitivity (LOD ~0.1 nM for doxorubicin) ( ).
  • Agrochemicals : 2-Phenylsulfinyl derivatives show herbicidal activity (90% inhibition at 100 ppm) by targeting plant EPSP synthase ().

Methodological Challenges & Solutions

Q. How are regioselectivity issues addressed during cyclization?

  • Answer :

  • Solvent control : PPA promotes 5-membered ring closure (yield >80%), while POCl₃ favors 7-membered byproducts ().
  • Microwave/ultrasound : Enhance regioselectivity (e.g., 95% 5-one isomer under ultrasound vs. 70% thermal) ( ).

Q. What in vitro models validate anti-biofilm efficacy?

  • Answer :

  • Static models : Crystal violet assays quantify biofilm biomass reduction ( ).
  • Flow cells : Confocal microscopy visualizes dispersal of S. epidermidis biofilms (≥50% reduction at 5× MIC) ( ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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